2-Hydrazinyl-3-iodopyridine
Overview
Description
2-Hydrazinyl-3-iodopyridine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol. It is characterized by the presence of a hydrazino group (-NH-NH2) and an iodine atom attached to the pyridine ring. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-3-iodopyridine can be synthesized through several methods, including the reaction of 3-iodopyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-iodopyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is employed in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used in the synthesis of various compounds and materials.
Mechanism of Action
The mechanism by which 2-Hydrazinyl-3-iodopyridine exerts its effects involves its interaction with molecular targets and pathways. The hydrazino group can act as a nucleophile, participating in various chemical reactions, while the iodine atom can facilitate electrophilic substitution reactions. The compound's reactivity and versatility make it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
2-Hydrazinyl-3-iodopyridine is compared with other similar compounds, such as 5-chloro-2-hydrazinyl-3-iodopyridine and other halogenated pyridines. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical transformations and applications.
List of Similar Compounds
5-Chloro-2-hydrazinyl-3-iodopyridine
3-Iodopyridine
2-Hydrazinyl-3-bromopyridine
2-Hydrazinyl-3-fluoropyridine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-iodopyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRJCOZVATYAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306168 | |
Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-42-4 | |
Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54231-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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